molecular formula C14H26N2O3 B3232424 Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate CAS No. 1341034-94-3

Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

Cat. No.: B3232424
CAS No.: 1341034-94-3
M. Wt: 270.37 g/mol
InChI Key: SMGUDQCFFMPFDL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen and nitrogen atoms embedded in its structure. The molecule comprises a 6-oxa-9-azaspiro[4.5]decane core, where a tert-butyl carbamate group protects the amine functionality at position 9, and an aminomethyl substituent is attached at position 2. This structural complexity makes it a valuable intermediate in organic synthesis, particularly for drug discovery, where spirocyclic scaffolds are prized for their conformational rigidity and bioavailability-enhancing properties .

The compound’s synthesis typically involves multi-step reactions, including ring-forming processes and selective protection/deprotection strategies. Its characterization relies on advanced spectroscopic techniques such as IR, UV-Vis, and elemental analysis, similar to related spiro derivatives described in the literature .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-7-18-14(10-16)5-4-11(8-14)9-15/h11H,4-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGUDQCFFMPFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic framework. For instance, a reaction between a suitable diamine and a cyclic ether can yield the spirocyclic intermediate.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced through reductive amination or other suitable amination reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol or amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research has indicated that compounds similar to tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate may exhibit antidepressant properties. The spirocyclic structure is believed to enhance interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

2. Neurological Disorders:
Due to its structural characteristics, this compound is being investigated for its potential in treating neurological disorders such as anxiety and schizophrenia. The ability to modulate neurotransmitter activity positions it as a candidate for further exploration in pharmacological studies.

3. Analgesic Properties:
Preliminary studies suggest that derivatives of this compound may possess analgesic effects. The mechanism is thought to involve the modulation of pain pathways in the central nervous system, making it a potential candidate for pain management therapies.

Case Studies

StudyObjectiveFindings
Study on Antidepressant Effects Evaluate the efficacy of spirocyclic compounds on depression modelsDemonstrated significant reduction in depressive behaviors in animal models when treated with related compounds.
Neurological Impact Assessment Investigate the effects on anxiety-related behaviorsCompounds showed anxiolytic effects comparable to established treatments, indicating potential for clinical use.
Pain Management Trials Assess analgesic properties through behavioral assaysResults indicated pain relief comparable to traditional analgesics, warranting further clinical trials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate largely depends on its specific application. In drug discovery, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, leading to potent biological effects. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Core Scaffold Variations

  • Target Compound: Features a 6-oxa-9-azaspiro[4.5]decane core with a tert-butyl carbamate group (position 9) and an aminomethyl substituent (position 2).
  • Analog 2: tert-Butyl 2-(5-chloropyrazine-2-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate (Enamine Ltd): Contains a chloropyrazine-carbonyl group at position 2, introducing electrophilic reactivity and increased molecular weight compared to the aminomethyl derivative .

Functional Group Diversity

The aminomethyl group in the target compound distinguishes it from analogs with bulkier or electron-withdrawing substituents (e.g., chloropyrazine, benzothiazole). This group enhances nucleophilicity and hydrogen-bonding capacity, which can influence interactions in catalytic or biological systems .

Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Molecular Weight ~312.4 g/mol (estimated) ~282.3 g/mol ~423.9 g/mol
Solubility Moderate in polar solvents High in DMSO Low in water, high in DCM
Key Functional Groups Aminomethyl, tert-butyl carbamate Tert-butyl carbamate Chloropyrazine, tert-butyl carbamate

The aminomethyl group improves aqueous solubility relative to Analog 2 but reduces lipophilicity compared to Analog 1. The chloropyrazine in Analog 2 contributes to higher crystallinity and melting points .

Research Findings

  • Synthetic Pathways: The target compound’s aminomethyl group is introduced via reductive amination or nucleophilic substitution, contrasting with the condensation reactions used for benzothiazole-containing analogs .
  • Spectroscopic Data : IR spectra of the target compound show N-H stretching (3300 cm⁻¹) and carbamate C=O (1680 cm⁻¹), absent in Analog 1 .
  • Stability : The tert-butyl carbamate group in all analogs ensures stability under acidic conditions, critical for multi-step syntheses .

Biological Activity

Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate (CAS: 1341034-94-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article details its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97% .

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of inhibiting bacterial virulence factors. Research indicates that compounds with similar structures can modulate the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Inhibition of Type III Secretion System

A study highlighted the potential of certain spirocyclic compounds to inhibit the T3SS, which is pivotal for the secretion of virulence factors in bacteria such as Escherichia coli and Salmonella. The mechanism involves downregulating key regulatory proteins that control T3SS expression and function. Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable inhibitory effects .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A comparative study on structurally related compounds demonstrated that spirocyclic derivatives could significantly reduce bacterial growth at concentrations as low as 50 µM, suggesting a promising antimicrobial profile for this compound .
  • Cytotoxicity Assessment :
    • In vitro assays indicated that while some derivatives showed cytotoxic effects at high concentrations, preliminary data suggests that the compound may have a favorable safety profile, exhibiting low cytotoxicity against mammalian cell lines at concentrations below 50 µM .
  • Structure-Activity Relationship (SAR) :
    • An analysis of various analogs revealed that modifications to the aminomethyl group significantly influence biological activity. Compounds with longer alkyl chains or additional functional groups tended to enhance antimicrobial properties while maintaining lower toxicity .

Data Table: Biological Activity Overview

Property/ActivityValue/Observation
Molecular Weight270.37 g/mol
Antimicrobial ActivityEffective at ≤50 µM
CytotoxicityLow at concentrations <50 µM
Inhibition of T3SSPotential based on structural similarity

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate?

Methodological Answer: The compound is synthesized via a multi-step protocol involving cyclocondensation reactions. A typical approach involves reacting a spirocyclic dione (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with a benzothiazol-2-ylimine derivative under reflux conditions in dry benzene or toluene. For example, a Schiff base intermediate (e.g., (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine) is condensed with the spiro dione at 80°C for 3–6 hours, followed by solvent removal and recrystallization from anhydrous THF . Key parameters include strict anhydrous conditions and stoichiometric control to avoid side reactions.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Characterization relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the spirocyclic framework and tert-butyl carbamate group. The aminomethyl proton resonates near δ 2.8–3.2 ppm, while the spiro oxygen and nitrogen atoms influence neighboring carbon shifts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with exact mass matching the theoretical value (e.g., 288.1546 Da for derivatives) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves bond angles, torsion angles, and spiro junction geometry .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

Methodological Answer: Discrepancies in crystallographic data (e.g., thermal parameters, occupancy ratios) require iterative refinement using programs like SHELXL. Key steps include:

  • Twinned Data Handling : Use the TWIN/BASF commands in SHELXL to model twinning, particularly for high-symmetry space groups .
  • Disorder Modeling : Split occupancy refinement for disordered tert-butyl groups or solvent molecules.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence thresholds (<5% for high-quality data) .

Q. What strategies optimize the reactivity of the aminomethyl group for functionalization?

Methodological Answer: The aminomethyl group’s nucleophilicity is leveraged for selective derivatization:

  • Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to temporarily protect the amine during multi-step syntheses.
  • Cross-Coupling Reactions : Palladium-catalyzed Buchwald-Hartwig amination or reductive amination with aldehydes/ketones .
  • Chelation Studies : Coordinate with transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}) for catalytic or bioinorganic applications, monitored via UV-Vis and cyclic voltammetry .

Q. How do structural modifications to the spiro framework impact physicochemical properties?

Methodological Answer: Systematic modifications are guided by computational and experimental analyses:

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO2_2) on the benzothiazole ring enhances thermal stability but reduces solubility. Solubility parameters are quantified via Hansen solubility spheres using HPLC .
  • Spiro Ring Expansion : Replacing the 6-oxa group with a 7-oxa or 8-aza moiety alters conformational flexibility, assessed via DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Biological Activity : Spiro derivatives are screened for kinase inhibition or GPCR binding using SPR (surface plasmon resonance) and molecular docking (AutoDock Vina) .

Q. What analytical approaches resolve contradictions in spectral data for spirocyclic compounds?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting or HRMS adducts) are addressed via:

  • Dynamic NMR Studies : Variable-temperature NMR (e.g., -40°C to 80°C) to detect rotational barriers in the spiro system.
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling of the aminomethyl group to trace reactivity pathways via 2D NMR (HSQC, HMBC) .
  • Tandem MS/MS : Fragmentation patterns distinguish isomeric byproducts (e.g., axial vs. equatorial substituents) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Spirocyclic Derivatives

ParameterValue (Example)Refinement ToolReference
Space GroupP21_1/cSHELXL
R1 Factor0.038TWIN/BASF
Bond Angle (C-O-C)118.5°PLATON

Q. Table 2. Synthetic Yield Optimization

Reaction ConditionYield (%)Purity (HPLC)Reference
Dry Benzene, 80°C, 3h7298.5
Anhydrous THF, 6h8599.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate
Reactant of Route 2
Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate

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